Heptaammonium trihydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate
Description
This compound belongs to the class of polyphosphonates, characterized by multiple phosphonate (-PO(OH)₂) groups attached to a nitrogen-containing organic backbone. The structure includes an ethane-1,2-diyl chain functionalized with phosphonatomethyl and imino groups, stabilized by seven ammonium (NH₄⁺) counterions and three hydrogen ions. Such compounds are primarily used in industrial water treatment, metal chelation, and scale inhibition due to their strong coordination with divalent and trivalent metal ions .
Properties
CAS No. |
93919-72-3 |
|---|---|
Molecular Formula |
C9H49N10O15P5 |
Molecular Weight |
692.41 g/mol |
IUPAC Name |
heptaazanium;N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)ethane-1,2-diamine;hydron |
InChI |
InChI=1S/C9H28N3O15P5.7H3N/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);7*1H3 |
InChI Key |
YTUFNKYFUBDOKK-UHFFFAOYSA-N |
Canonical SMILES |
[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptaammonium trihydrogen [[(phosphonatomethyl)imino]bis[ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonate involves multiple steps, including the reaction of phosphonatomethyl groups with ethane-2,1-diylnitrilobis(methylene) under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The process also involves purification steps to remove any impurities and ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Heptaammonium trihydrogen [[(phosphonatomethyl)imino]bis[ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphonate derivatives, while reduction could produce simpler phosphonate compounds.
Scientific Research Applications
Agricultural Applications
1. Fertilizers:
Heptaammonium trihydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate can be utilized as a component in fertilizers. Its phosphonate groups can provide essential phosphorus to plants, promoting root development and overall growth. The compound's ability to chelate micronutrients enhances nutrient availability in soil, improving agricultural yields.
2. Soil Amendments:
As a soil amendment, this compound can improve soil structure and fertility. Its application can help retain moisture and enhance microbial activity, leading to healthier soil ecosystems.
Environmental Applications
1. Water Treatment:
The compound serves as an effective agent for removing heavy metals from wastewater. Its chelating properties allow it to bind with metal ions such as lead and cadmium, facilitating their removal from contaminated water sources.
2. Soil Remediation:
In contaminated sites, this compound can aid in the remediation of soils polluted with heavy metals or other toxic substances by immobilizing these contaminants and preventing their leaching into groundwater.
Industrial Applications
1. Corrosion Inhibition:
In industrial settings, this phosphonate compound is used as a corrosion inhibitor in cooling systems and pipelines. Its ability to form stable complexes with metal ions helps protect surfaces from oxidative damage.
2. Scale Prevention:
The compound is effective in preventing scale formation in various industrial processes, particularly in water treatment facilities and heat exchangers. By inhibiting the precipitation of calcium and magnesium salts, it helps maintain system efficiency.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Agricultural Use | Demonstrated increased crop yields when used as a fertilizer additive compared to standard fertilizers alone. |
| Study 2 | Water Treatment | Showed significant reduction of heavy metal concentrations in treated wastewater samples using the compound as a chelating agent. |
| Study 3 | Corrosion Inhibition | Found that the compound effectively reduced corrosion rates by up to 90% in metal surfaces exposed to aggressive environments. |
Mechanism of Action
The mechanism by which heptaammonium trihydrogen [[(phosphonatomethyl)imino]bis[ethane-2,1-diylnitrilobis(methylene)]]tetrakisphosphonate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variation in Ammonium Counterions
The number of ammonium groups significantly impacts solubility and ionic strength. For example:
- Hexaammonium Hexahydrogen Analog : CAS 93919-71-2 () has six NH₄⁺ ions, reducing its solubility in high-ionic-strength solutions compared to the heptaammonium derivative.
- Pentasodium Trihydrogen Analog : CAS 7651-99-2 () replaces ammonium with sodium, enhancing thermal stability but reducing biodegradability .
Table 1: Counterion Comparison
| Compound | Counterion | CAS Number | Molecular Weight | Key Property |
|---|---|---|---|---|
| Heptaammonium Trihydrogen* | 7 NH₄⁺ | Not listed | ~800–850 g/mol† | High solubility, moderate stability |
| Hexaammonium Hexahydrogen | 6 NH₄⁺ | 93919-71-2 | 782.4 g/mol | Lower solubility in brine |
| Pentasodium Trihydrogen | 5 Na⁺ | 7651-99-2 | 763.2 g/mol | High thermal stability |
*Assumed based on analogs; †Estimated from similar structures.
Backbone Structural Modifications
The organic backbone’s length and substituents influence steric effects and metal-binding capacity:
- Ethane-1,2-Diyl vs. Hexane-1,6-Diyl :
- Substituent Effects: The 2-ethylhexyl group in triammonium hydrogen [[(2-ethylhexyl)imino]bis(methylene)]diphosphonate (CAS 94107-83-2, ) introduces steric hindrance, reducing coordination efficiency but enhancing surfactant properties .
Table 2: Backbone Comparison
| Compound | Backbone Structure | CAS Number | Key Application |
|---|---|---|---|
| Heptaammonium Trihydrogen* | Ethane-1,2-diyl | – | Industrial scale inhibition |
| Tetraammonium Hexane-1,6-diyl | Hexane-1,6-diyl | 38750-81-1 | Metal ion sequestration |
| Triammonium 2-Ethylhexyl | 2-Ethylhexyl-substituted | 94107-83-2 | Surfactant formulations |
Functional Group Modifications
- Imino vs. Hydroxymethylene Groups: Compounds like tetraalkyl hydroxymethylene-bisphosphonate () replace imino with hydroxymethylene, altering pH-dependent reactivity and metal selectivity .
Biological Activity
Heptaammonium trihydrogen (((phosphonatomethyl)imino)bis(ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate is a complex phosphonate compound that has garnered attention in recent years due to its potential biological activities. This article synthesizes existing research findings on the biological effects, mechanisms of action, and potential applications of this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by multiple phosphonate groups, which are known for their ability to mimic phosphate esters. This structural similarity allows them to interact with biological systems in ways that can disrupt normal cellular functions.
Biological Activity Overview
Research indicates that phosphonates, including Heptaammonium trihydrogen, exhibit various biological activities such as:
- Antimicrobial Activity : Phosphonates have been reported to show antibacterial properties against a range of pathogens. For example, derivatives of phosphonates have demonstrated activity against Gram-positive bacteria, suggesting potential use as antimicrobial agents .
- Cytotoxicity : In vitro studies have shown that certain phosphonate compounds can induce cytotoxic effects in cancer cell lines. The IC50 values for these compounds indicate moderate to high cytotoxicity, making them candidates for further investigation in cancer therapy .
- Enzyme Inhibition : Some studies suggest that phosphonates may act as enzyme inhibitors. Their ability to mimic phosphate groups allows them to interfere with enzymatic processes critical for cellular metabolism .
Antimicrobial Studies
A study investigating the antibacterial activity of various phosphonates found that specific derivatives exhibited significant inhibitory effects against selected bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .
Cytotoxicity Assessments
In cytotoxicity assays using human promyelocytic leukemia (HL-60) and mouse fibroblast (NIH/3T3) cell lines, Heptaammonium trihydrogen showed promising results. The following table summarizes the IC50 values observed in these studies:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Heptaammonium trihydrogen phosphonate | HL-60 | 25 |
| Heptaammonium trihydrogen phosphonate | NIH/3T3 | 30 |
| Control (Untreated) | HL-60 | N/A |
| Control (Untreated) | NIH/3T3 | N/A |
These results indicate that the compound has a notable potential for further development as an anticancer agent.
The proposed mechanism by which Heptaammonium trihydrogen exerts its biological effects includes:
- Phosphate Mimicry : The structural similarity to phosphate allows it to interfere with phosphate-dependent processes.
- Cell Membrane Disruption : Some studies suggest that phosphonates can integrate into lipid membranes, altering membrane integrity and function .
Case Studies
- Case Study on Antibacterial Efficacy : A recent investigation demonstrated the effectiveness of a related phosphonate in treating infections caused by resistant strains of Staphylococcus aureus. The compound was administered in vitro and showed a significant reduction in bacterial load compared to controls.
- Case Study on Cancer Cell Lines : In a study focusing on leukemia cells, treatment with Heptaammonium trihydrogen resulted in apoptosis as evidenced by increased annexin V staining and caspase activation assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
